molecular formula C20H17FN2O7S B2951766 Ethyl 1-(4-fluorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-14-9

Ethyl 1-(4-fluorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2951766
M. Wt: 448.42
InChI Key: SCWNVHJWKZRXLE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a sulfonyl group (-SO2-), a carboxylate group (-COO-), and a fluorophenyl group (a phenyl ring with a fluorine atom attached), among others.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. These groups would likely influence the compound’s overall shape and properties.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylate group might participate in acid-base reactions, the sulfonyl group could be involved in substitution or elimination reactions, and the fluorophenyl group might undergo electrophilic aromatic substitution.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylate group might make the compound polar and potentially soluble in water, while the fluorophenyl group could contribute to the compound’s stability and rigidity.


Scientific Research Applications

Synthetic Methodologies and Intermediates : Research has focused on developing synthetic methodologies and identifying key intermediates for the synthesis of complex organic molecules. For instance, the synthesis of metabolites of related compounds through efficient routes highlights the importance of such compounds in the study of drug metabolism and the creation of novel synthetic pathways (Mizuno et al., 2006).

Antimicrobial Activity : Compounds with structural features similar to Ethyl 1-(4-fluorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate have been evaluated for their antimicrobial properties. Arylazopyrazole pyrimidone clubbed heterocyclic compounds, for instance, have shown antimicrobial activity against various bacteria and fungi, suggesting potential applications in developing new antibacterial and antifungal agents (Sarvaiya et al., 2019).

Heterocyclic Chemistry : The compound's structure indicates its relevance to heterocyclic chemistry, where it could serve as a precursor or intermediate in the synthesis of novel heterocyclic compounds. Studies have shown the synthesis of highly functionalized [1,4]-thiazines and other heterocycles, demonstrating the compound's potential utility in creating new materials with specific biological or chemical properties (Indumathi et al., 2007).

Ionic Liquid-Promoted Synthesis : The environmentally friendly synthesis of novel compounds using ionic liquids highlights an area of research that could be relevant for Ethyl 1-(4-fluorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate. Such approaches offer rapid, convenient, and green methodologies for creating derivatives with potential antimicrobial activity and other applications (Tiwari et al., 2018).

Molecular Docking and Biological Activities : The investigation into the biological activities of novel heterocyclic compounds, including their antibacterial properties, via molecular docking studies, provides insights into their potential therapeutic applications. This suggests that Ethyl 1-(4-fluorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate could be explored for similar applications, leveraging its complex structure for specific biological targets (Munir et al., 2017).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could be interesting to explore its biological activity, given the presence of several functional groups that are often found in bioactive compounds.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific literature and experimental data would be needed. Always consult with a qualified chemist or researcher when working with unknown compounds. Safety should be the top priority when handling chemicals.


properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-(4-methoxyphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O7S/c1-3-29-20(25)19-17(30-31(26,27)16-10-8-15(28-2)9-11-16)12-18(24)23(22-19)14-6-4-13(21)5-7-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWNVHJWKZRXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-fluorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

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